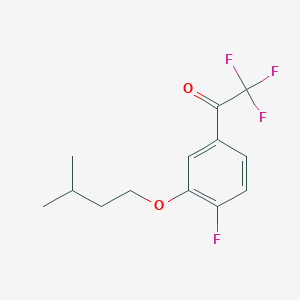

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone

Description

This compound features a trifluoroacetyl group attached to a substituted phenyl ring with a 4-fluoro and 3-isopentyloxy substituent. Its molecular formula is C₁₃H₁₄F₄O₂, with a molecular weight of 278.24 g/mol . The isopentyloxy group (a branched alkoxy chain) contributes to increased lipophilicity compared to simpler alkoxy or hydroxyl analogs.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(3-4-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLVYPYGTUVMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone typically involves the reaction of trifluoroacetic anhydride with a substituted phenyl compound under controlled conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) at low temperatures (around -40°C) to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogs:

Key Comparative Analysis

Electronic Effects

- Trifluoroacetyl Group: Present in all trifluoro-containing analogs, this group strongly withdraws electrons, activating the ketone for nucleophilic additions or substitutions. For example, the target compound’s reactivity in cross-coupling reactions may resemble that of 2,2,2-Trifluoro-1-(4-hydroxy-3-iodophenyl)ethanone, where iodine facilitates substitution .

- Substituent Effects : The 4-fluoro and 3-isopentyloxy groups in the target compound provide steric bulk and moderate electron withdrawal (F) versus electron donation (alkoxy). This contrasts with the nitro-containing piperidine analog, where the nitro group further enhances electrophilicity .

Physicochemical Properties

- Lipophilicity: The isopentyloxy group in the target compound increases logP compared to hydroxylated analogs (e.g., 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone), enhancing membrane permeability .

- Solubility : Hydroxyl-containing analogs (e.g., CAS 1823-63-8) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s ether and fluorine substituents favor organic solvents .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-(isopentyloxy)phenyl)ethanone is a synthetic organic compound characterized by its trifluoromethyl and fluorinated substituents on a phenyl ring, along with an isopentyloxy group. This unique structure imparts distinctive chemical properties that have been explored for their biological activity, particularly in antimicrobial applications.

- Molecular Formula : C13H14F4O2

- Molar Mass : 278.24 g/mol

- Physical State : Colorless to light yellow liquid or solid

- Melting Point : Approximately 24-27°C

- Boiling Point : Around 66-67°C at reduced pressure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of fluorinated groups enhances its electrophilicity and binding affinity, which may lead to improved pharmacological effects compared to non-fluorinated analogs.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Study Findings :

- A compound structurally related to this ethanone demonstrated excellent activity against nine MRSA and three Vancomycin-resistant Staphylococcus aureus (VRSA) strains with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .

- The compound exhibited concentration-dependent bactericidal activity, leading to substantial reductions in bacterial counts over time, comparable to established treatments .

Cytotoxicity and Selectivity Index

In vitro studies assessed the cytotoxicity of active compounds against Vero cells (a line of monkey kidney cells). Compounds with MIC values below 1 µg/mL were evaluated for their selectivity index (SI), with values greater than 10 indicating a favorable safety profile for further development .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Compound 22 | 0.031 | >10 |

| Vancomycin | 0.062 | <10 |

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in terms of its structural complexity and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluoro-phenyl)-2,2,2-trifluoroethanone | C13H10F3O | Lacks isopentyloxy group; simpler structure |

| 4-Fluoroacetophenone | C9H8FO | No trifluoromethyl group; less lipophilic |

| 1-[4-Fluoro-3-(isopentyloxy)phenyl]ethanone | C13H14F3O2 | Similar substitution pattern but different positioning of the isopentyloxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.